1-Chloro-1-propene
Overview
Description
C₃H₅Cl . It is a colorless gas that is used in the synthesis of various organic compounds. This compound is a key intermediate in the production of materials such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-propene can be synthesized through the chlorination of propene. The reaction typically involves the addition of chlorine to propene in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of propene using chlorine gas. The reaction is carried out in a continuous flow reactor, where propene and chlorine are mixed in stoichiometric amounts. The reaction is exothermic and requires careful control of temperature to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.
Polymerization Reactions: It can polymerize to form poly(chloropropene) under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include alcohols, ethers, and amines.
Addition Reactions: Products include dihalides and haloalkanes.
Scientific Research Applications
1-Chloro-1-propene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-propene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
1-Chloropropane: A saturated analog with the formula .
2-Chloropropene: An isomer with the chlorine atom on the second carbon.
1-Bromo-1-propene: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-1-propene is unique due to its unsaturation, which makes it more reactive compared to its saturated analogs. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(E)-1-chloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJKYNZGFSVRC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl | |
Record name | 1-CHLOROPROPYLENE | |
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URL | https://cameochemicals.noaa.gov/chemical/18046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015726 | |
Record name | trans-1-Chloropropene | |
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Molecular Weight |
76.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Boiling Point |
35-36 °C | |
Record name | 1-CHLORO-1-PROPENE | |
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Flash Point |
less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Solubility |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |
Record name | 1-CHLORO-1-PROPENE | |
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Density |
0.9 (WATER= 1) | |
Record name | 1-CHLORO-1-PROPENE | |
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Vapor Pressure |
507.0 [mmHg], 507 mm Hg at 25 °C | |
Record name | 1-Chloro-1-propene | |
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Mechanism of Action |
The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene. | |
Record name | 1-CHLORO-1-PROPENE | |
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Color/Form |
Liquid /cis and trans isomers/ | |
CAS No. |
590-21-6, 16136-85-9, 36472-34-1 | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Propene, 1-chloro-, (1E)- | |
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Record name | 1-Chloro-1-propene | |
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Record name | 1-Chloropropene, (1E)- | |
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Record name | 1-Propene, 1(or 2)-chloro- | |
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Record name | 1-Propene, 1-chloro- | |
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Record name | trans-1-Chloropropene | |
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Record name | 1-chloropropene | |
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Record name | (1E)-1-Chloroprop-1-ene | |
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Record name | 1-CHLOROPROPENE, (1E)- | |
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Record name | 1-CHLORO-1-PROPENE | |
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Retrosynthesis Analysis
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